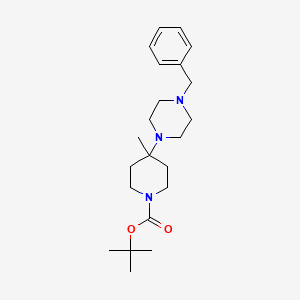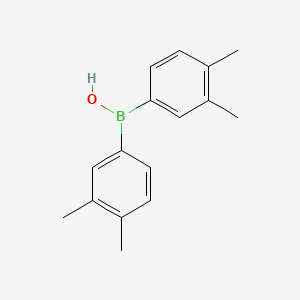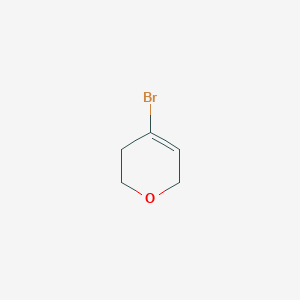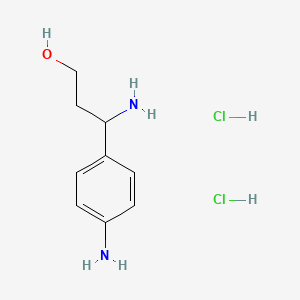
3-Boronoisonicotinic acid
Übersicht
Beschreibung
3-Boronoisonicotinic acid is a biochemical used for proteomics research . It has a molecular weight of 166.9 and a molecular formula of C6H6BNO4 .
Synthesis Analysis
Protodeboronation of pinacol boronic esters, which are valuable building blocks in organic synthesis, is a key step in the synthesis of compounds like 3-Boronoisonicotinic acid . This process involves a radical approach and has been applied to 1°, 2°, and 3° alkyl boronic esters .Molecular Structure Analysis
The 3-Boronoisonicotinic acid molecule contains a total of 18 bonds. There are 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 carboxylic acid (aromatic), 3 hydroxyl groups, and 1 Pyridine .Chemical Reactions Analysis
Boronic acids, such as 3-Boronoisonicotinic acid, have been increasingly utilized in diverse areas of research. They interact with diols and strong Lewis bases like fluoride or cyanide anions, leading to their utility in various sensing applications .Wissenschaftliche Forschungsanwendungen
Photocatalytic Enhancements
3-Boronoisonicotinic acid, while not directly mentioned, is closely related to boronic acids and boron-containing compounds, which have been extensively studied for their applications in various fields. One significant area of research involves the enhancement of photocatalytic properties of materials. For instance, boron-containing compounds have been used to modify bismuth oxychloride (BiOCl) based photocatalysts to improve their performance under visible light. These modifications often involve creating heterojunctions or doping with boron to enhance charge separation and extend light absorption range, thereby increasing photocatalytic activity for environmental and energy applications (Ni, Sun, Zhang, & Dong, 2016).
Water Desalination and Purification
Boron removal is crucial in water desalination and purification processes, especially considering boron's prevalence in seawater and its potential health effects. Research has focused on the removal of boron from water using reverse osmosis (RO) and nanofiltration (NF) membranes. Studies summarize current knowledge relevant to boron removal efficiency, highlighting the challenges of achieving desired boron levels in drinking water and proposing optimization strategies for NF/RO membrane processes to enhance boron rejection (Tu, Nghiem, & Chivas, 2010).
Drug Discovery and Medicinal Chemistry
Boronic acids, including compounds like 3-boronoisonicotinic acid, have been increasingly incorporated into drug discovery efforts due to their unique chemical properties. These compounds can enhance drug potency and improve pharmacokinetic profiles. The FDA has approved several boronic acid drugs, with many others in clinical trials, showcasing the expanding medicinal potential of boron-containing compounds in treatment, prevention, and diagnosis (Plescia & Moitessier, 2020).
Environmental Remediation
Layered double hydroxides (LDHs) and their thermally activated counterparts have shown promise in removing boron species from water. These materials utilize mechanisms like anion exchange and direct precipitation for boron uptake, offering an effective alternative to current methods that may be expensive or inefficient. Research continues to explore LDHs for boron removal, aiming to optimize their application in treating boron-contaminated waters (Theiss, Ayoko, & Frost, 2013).
Safety and Hazards
Zukünftige Richtungen
Boronic acids, including 3-Boronoisonicotinic acid, are increasingly being used in diverse areas of research. Their interactions with diols and strong Lewis bases have led to their utility in various sensing applications. These applications can be homogeneous assays or heterogeneous detection . The future of 3-Boronoisonicotinic acid likely lies in these areas, as well as in the development of new chemistries using boron .
Eigenschaften
IUPAC Name |
3-boronopyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BNO4/c9-6(10)4-1-2-8-3-5(4)7(11)12/h1-3,11-12H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHWTGRSSOPFSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CN=C1)C(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90674451 | |
| Record name | 3-Boronopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-05-4 | |
| Record name | 3-Borono-4-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-05-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Boronopyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90674451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol](/img/structure/B1522267.png)
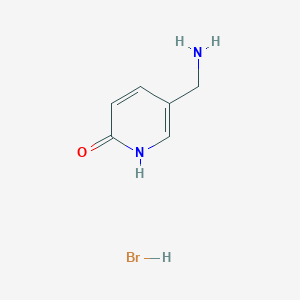
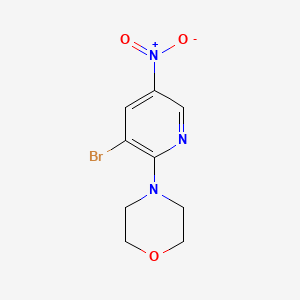
![2-((tert-Butyldimethylsilyloxy)methyl)-6-chlorofuro[3,2-b]pyridine](/img/structure/B1522278.png)
![2-Bromo-6-methoxyimidazo[1,2-a]pyridine](/img/structure/B1522279.png)
![tert-Butyl 6-((tert-butoxycarbonylamino)methyl)-2-hydroxy-3-methyl-2,3-dihydro-1H-imidazo[4,5-b]pyridine-1-carboxylate](/img/structure/B1522281.png)
